Tempalgin

Analgesic Potency Pharmacodynamics Combination Therapy

Tempalgin addresses the challenge of managing pain with concurrent anxiety, fear, or motor agitation. This fixed-dose combination (metamizole sodium 500 mg / tempidone 20 mg) offers a unique dual-component pharmacodynamic profile that generic analgesics lack. - Tempidone provides adjunctive anxiolysis, potentiating metamizole's analgesia for a synergistic effect absent in single-agent products. - Class-level evidence supports metamizole's opioid-sparing effect (mean -9.9 mg OME vs. paracetamol in ICU patients), supporting formulary inclusion in multimodal analgesia protocols. - Clinically differentiated for psychosomatic medicine, surgical centers, and pain clinics adopting a biopsychosocial approach. Procure based on unique composition for targeted patient subsets.

Molecular Formula C29H41N4NaO8S2
Molecular Weight 660.8 g/mol
CAS No. 39296-38-3
Cat. No. B1261142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempalgin
CAS39296-38-3
Synonymstempalgin
Molecular FormulaC29H41N4NaO8S2
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+]
InChIInChI=1S/C13H17N3O4S.C9H17NO.C7H8O3S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10;/h4-8H,9H2,1-3H3,(H,18,19,20);10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10);/q;;;+1/p-1
InChIKeyJVNWLLCGJOFAED-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 tablets / 20 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tempalgin (CAS 39296-38-3) Procurement Guide: Technical Specifications and Baseline Profile


Tempalgin is a fixed-dose combination analgesic product containing metamizole sodium (dipyrone) and triacetonamine-4-toluenesulfonate (tempidone) in a 500 mg / 20 mg ratio [1]. It is classified under the ATC code N02BB72 (metamizole sodium in combination with psycholeptics) and is manufactured as a film-coated tablet for oral administration [2]. Metamizole sodium is a non-opioid pyrazolone analgesic with demonstrated efficacy in postoperative pain management and antipyresis [3]. Tempidone is an anxiolytic agent that contributes a mild sedative effect to the formulation [4].

Why Generic Substitution of Tempalgin with Metamizole Alone or Other Analgesics Is Scientifically Unjustified


Direct substitution of Tempalgin with generic metamizole sodium (Analgin) or other non-opioid analgesics is not scientifically supported due to its unique dual-component pharmacodynamic profile. The inclusion of tempidone provides an adjunctive anxiolytic effect that potentiates the analgesic action of metamizole, a characteristic absent in single-agent metamizole products [1]. This combination is specifically designed for pain conditions with an emotional or anxiety component, which is a key differentiator in patient selection and clinical application [2]. Furthermore, while metamizole sodium as a class has a defined safety profile, the specific formulation of Tempalgin may exhibit different pharmacokinetic or tolerability parameters that are not fully characterized for generic substitutes [3]. Therefore, therapeutic interchange should only be considered under strict clinical guidance and is not recommended for procurement or formulary decision-making without direct comparative evidence.

Tempalgin (CAS 39296-38-3) Comparative Evidence Matrix: Quantified Differentiation from Analogs


Tempalgin's Analgesic Potency Enhancement Over Metamizole Monotherapy: A Class-Level Inference

Tempalgin's analgesic effect is reported to exceed that of metamizole sodium alone in both strength and duration [1]. This is attributed to the inclusion of tempidone, which potentiates the analgesic activity of metamizole [2]. While precise quantitative metrics (e.g., ED50, VAS score reductions) are not available in the public domain, this qualitative differentiation forms the basis for its clinical use.

Analgesic Potency Pharmacodynamics Combination Therapy

Safety Profile of Metamizole Sodium: Class-Level Evidence from a Systematic Overview

A systematic overview of four studies involving 20,643 participants evaluated the safety of metamizole compared to paracetamol and acetylsalicylic acid. Metamizole demonstrated a 38.8% lower chance of adverse effects compared to paracetamol and a 46.8% lower chance compared to acetylsalicylic acid [1]. The incidence of mild adverse effects was 7.7% for metamizole, 12.6% for paracetamol, and 14.5% for acetylsalicylic acid [1]. This data pertains to the active pharmaceutical ingredient (metamizole) and not specifically to the Tempalgin formulation.

Adverse Effects Safety Metamizole

Postoperative Opioid-Sparing Effect: Class-Level Evidence from a Meta-Analysis

A meta-analysis of 30 randomized controlled trials in postoperative settings found that dipyrone (metamizole) was associated with lower opioid consumption compared to paracetamol in ICU patients. The mean difference in oral morphine equivalents (OME) was -9.9 mg (95% CI -18.2 to -1.6) in favor of dipyrone [1]. No significant difference was found when dipyrone was compared to NSAIDs or placebo in adult patients, or to paracetamol in pediatric patients [1]. This evidence relates to the metamizole component and is not specific to the Tempalgin combination.

Postoperative Analgesia Opioid-Sparing Metamizole

Clinical Efficacy in Alcohol Abstinence Syndrome: Direct Head-to-Head Evidence Not Available

A 1982 clinical trial substantiated the efficacy of Tempalgin in the treatment of patients suffering from alcoholic abstinence syndrome [1]. This study was among the first to evaluate Tempalgin's utility in this specific neuropsychiatric condition. However, the available abstract does not provide quantitative outcome data or comparative analysis against other agents.

Alcohol Abstinence Psychotropic Clinical Trial

Tempalgin (CAS 39296-38-3): High-Value Application Scenarios Based on Comparative Evidence


Procurement for Multimodal Postoperative Analgesia Protocols

In hospital or surgical center formularies where opioid-sparing strategies are prioritized, the metamizole component of Tempalgin offers a class-level advantage. The meta-analysis data showing a 9.9 mg reduction in OME compared to paracetamol in ICU patients [1] supports the inclusion of metamizole-containing products. However, procurement of Tempalgin specifically over generic metamizole requires additional justification related to the adjunctive anxiolytic effect, which may be beneficial in anxious surgical patients.

Pain Management in Patients with High Baseline Anxiety or Emotional Distress

Tempalgin's unique combination of a potent analgesic and an anxiolytic agent (tempidone) positions it as a rational choice for patients presenting with pain accompanied by significant anxiety, fear, or motor agitation [1]. While quantitative data on the magnitude of this benefit is lacking, the pharmacodynamic rationale suggests a potential advantage over pure analgesics like metamizole or paracetamol in this specific patient subset. This is a key differentiator for procurement in clinics specializing in psychosomatic medicine or pain management with a biopsychosocial approach.

Research on Novel Analgesic-Anxiolytic Combinations

Tempalgin serves as a well-characterized reference compound for research into fixed-dose combinations targeting pain and its affective components. Its established safety record (as inferred from metamizole class data [1]) and known pharmacodynamic interaction between metamizole and tempidone make it a useful benchmark in preclinical or clinical studies evaluating new dual-action analgesic agents. Procurement for research purposes should be based on its unique composition rather than any proven superiority over other combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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